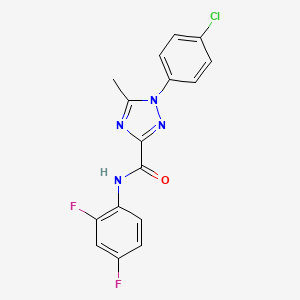

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique structural and chemical properties.

Méthodes De Préparation

The synthesis of 1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-chlorophenylhydrazine with 2,4-difluorobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Analyse Des Réactions Chimiques

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and difluorophenyl moieties, using reagents like sodium methoxide or potassium tert-butoxide.

Applications De Recherche Scientifique

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of antifungal, antibacterial, and anticancer agents.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Agriculture: It is explored for its use as a fungicide and herbicide due to its ability to inhibit the growth of certain plant pathogens.

Material Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties

Mécanisme D'action

The mechanism of action of 1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and disrupting the associated metabolic pathway. This inhibition can lead to the suppression of cell growth or the death of pathogenic organisms .

Comparaison Avec Des Composés Similaires

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:

Fluconazole: A well-known antifungal agent with a similar triazole structure.

Itraconazole: Another antifungal agent with a broader spectrum of activity.

Voriconazole: A triazole derivative with enhanced activity against resistant fungal strains.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .

Activité Biologique

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, commonly referred to as compound 321431-23-6, belongs to a class of triazole derivatives known for their diverse biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure

The chemical formula of the compound is C17H14ClF2N3O with a molecular weight of approximately 359.76 g/mol. The structure features a triazole ring substituted with chlorophenyl and difluorophenyl moieties, contributing to its biological properties.

Biological Activity Overview

Recent studies have highlighted the significant biological activities of triazole derivatives, including anticancer, antifungal, and antibacterial properties. The specific biological activities of compound 321431-23-6 are summarized below:

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives. A notable study demonstrated that compounds with similar structural motifs exhibited cytotoxic effects against various cancer cell lines, including Hep-G2 (liver cancer) and MCF-7 (breast cancer) cells. For instance:

- Cytotoxicity : Compound 321431-23-6 has shown promising cytotoxic effects against Hep-G2 cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound's structure suggests potential efficacy against fungal pathogens; however, specific data on its antifungal activity remains limited.

Antibacterial Activity

Triazole derivatives have also been evaluated for antibacterial properties. The presence of electronegative substituents like fluorine and chlorine in the phenyl rings enhances antibacterial activity against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- Electronegative Substituents : The presence of fluorine and chlorine enhances biological activity.

- Methyl Group : The methyl group at the 5-position of the triazole ring contributes positively to anticancer activity.

Table 1 summarizes key findings from SAR studies related to triazole derivatives:

| Compound | Substituents | IC50 (µM) | Activity Type |

|---|---|---|---|

| 321431-23-6 | 4-Chlorophenyl, 2,4-Difluorophenyl | ~10.99 | Anticancer (Hep-G2) |

| Similar Triazole Derivative | 3,4-Dichlorophenyl | ~11.5 | Anticancer (MCF-7) |

| Another Triazole | Various Alkyl Groups | ~12.93 | Anticancer |

Case Studies and Research Findings

- Study on Hep-G2 Cells : A recent investigation into the cytotoxic effects of various triazoles showed that compound 321431-23-6 exhibited significant inhibition of cell viability in Hep-G2 cells compared to control treatments .

- Comparative Analysis : In comparative studies, similar compounds demonstrated varying degrees of cytotoxicity based on their substituent groups. The most effective compounds were those with multiple halogen substitutions .

- Mechanistic Insights : Research indicates that triazole derivatives may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF2N4O/c1-9-20-15(22-23(9)12-5-2-10(17)3-6-12)16(24)21-14-7-4-11(18)8-13(14)19/h2-8H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYHWIAFXTWTHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.